(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid
Overview
Description
“(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .
Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Other reactions include protodeboronation , and reactions with (cyanomethylphenyl)boronic acid .
Physical and Chemical Properties Analysis
Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .
Scientific Research Applications
Electrochemical Applications
Boronic acids, including derivatives similar to (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, have been explored for their electrochemical applications. For instance, the electrochemical degradation of clofibric acid, a compound structurally related to boronic acids, has been studied, revealing that anodic oxidation with boron-doped diamond electrodes can lead to total mineralization in water treatment applications (Sirés et al., 2006).
Catalytic Applications
Boronic acids serve as catalysts in organic reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for the dehydrative amidation between carboxylic acids and amines, suggesting that structurally similar compounds like this compound could have similar catalytic applications (Wang et al., 2018).
Material Science
In the realm of materials science, boronic acids have been utilized in the synthesis of novel polymers. For example, boronic acid-decorated poly(2-oxazoline)s show triple-stimuli responsive behavior, indicating the potential of this compound in developing responsive materials (Vancoillie et al., 2016).
Sensing Technologies
Boronic acids are also prominent in sensing technologies due to their ability to bind to saccharides. A study on the synthesis and fluorescent sensing properties of boron-modified polythiophenes demonstrates the utility of boronic acids in creating sensors, potentially including derivatives like this compound (Sundararaman et al., 2005).
Safety and Hazards
Future Directions
Boronic acids are highly valuable building blocks in organic synthesis . With their stability and ease of handling, they are likely to continue playing a crucial role in various chemical reactions, including Suzuki-Miyaura cross-coupling . Future research may focus on developing new reactions involving boronic acids and improving the efficiency of existing ones.
Properties
IUPAC Name |
[2-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMMZJKTVPTAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681343 | |
Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-71-0 | |
Record name | Boronic acid, B-[2-[(4-chlorophenoxy)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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